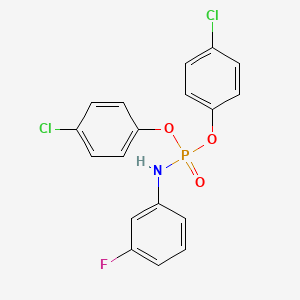
bis(4-chlorophenyl) (3-fluorophenyl)amidophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-chlorophenyl) (3-fluorophenyl)amidophosphate, commonly known as CPF, is a widely studied organophosphate compound. It is synthesized through a multistep process involving the reaction of chlorobenzene and fluorobenzene with phosphorus oxychloride and ammonium chloride. CPF has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
作用機序
CPF exerts its effects by binding irreversibly to the active site of AChE and BChE, forming a covalent bond with the serine residue in the active site. This covalent bond prevents the enzymes from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This overstimulation of the nervous system can lead to a variety of physiological effects, including respiratory failure, seizures, and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPF are primarily related to its inhibition of AChE and BChE. Inhibition of these enzymes can lead to a variety of physiological effects, including respiratory failure, seizures, and death. CPF has also been shown to induce oxidative stress and inflammation, which may contribute to its toxicity. Additionally, CPF has been shown to disrupt the function of the endocrine system, particularly the thyroid gland.
実験室実験の利点と制限
CPF has several advantages for use in lab experiments. It is a potent inhibitor of AChE and BChE, making it useful for studying the effects of cholinergic overstimulation. Additionally, CPF is relatively stable and can be stored for long periods of time. However, CPF also has several limitations. It is highly toxic and must be handled with extreme care. Additionally, CPF has a short half-life in vivo, which limits its usefulness for studying long-term effects.
将来の方向性
There are several future directions for research on CPF. One area of interest is the development of new antidotes for CPF poisoning. Several compounds have been shown to be effective in reversing the effects of CPF, including oximes and atropine. However, these antidotes have limitations and there is a need for more effective treatments. Another area of interest is the development of new methods for detecting CPF exposure. Current methods rely on measuring CPF or its metabolites in blood or urine samples, which may not accurately reflect exposure levels. Finally, there is a need for more research on the long-term effects of CPF exposure, particularly on the endocrine system.
合成法
The synthesis of CPF involves a multistep process. First, chlorobenzene and fluorobenzene are reacted with phosphorus oxychloride and ammonium chloride to form the intermediate compound, bis(4-chlorophenyl) (3-fluorophenyl)phosphinic chloride. This intermediate is then reacted with ammonia to form the final product, bis(4-chlorophenyl) (3-fluorophenyl)amidophosphate. The purity of the final product is typically analyzed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
CPF has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system. CPF has also been shown to inhibit the activity of butyrylcholinesterase (BChE), another enzyme that breaks down acetylcholine. Inhibition of both AChE and BChE can lead to a variety of physiological effects, including respiratory failure, seizures, and death.
特性
IUPAC Name |
N-bis(4-chlorophenoxy)phosphoryl-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2FNO3P/c19-13-4-8-17(9-5-13)24-26(23,22-16-3-1-2-15(21)12-16)25-18-10-6-14(20)7-11-18/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANCFAWCTAHJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2FNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(4-chlorophenoxy)phosphoryl-3-fluoroaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5170520.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B5170527.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5170534.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170537.png)
![methyl 5-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B5170544.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5170551.png)
![7-benzoyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5170574.png)
![potassium 4-[2-(2-fluorobenzylidene)hydrazino]benzenesulfonate](/img/structure/B5170578.png)

![3,4,5-trimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5170595.png)
![6-({[3-(ethoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5170599.png)
![N-[(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methyl]-1-naphthalenamine dihydrochloride](/img/structure/B5170609.png)
![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5170610.png)
![1-benzyl-4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)pyridinium chloride](/img/structure/B5170612.png)